BenchChemオンラインストアへようこそ!

Nitidine

Cancer Research Enzyme Inhibition Benzophenanthridine Alkaloids

Nitidine (CAS 6872-57-7) is the superior choice for researchers needing a defined benzophenanthridine with >100-fold lower TXNRD1 activity vs sanguinarine—an ideal negative control for TXNRD1-dependent mechanisms. Unlike camptothecin, nitidine directly unwinds B-form DNA while stabilizing the Topo I-DNA complex, a unique dual mechanism for probing topoisomerase biology. For JAK1/STAT3 pathway studies in hepatocellular carcinoma, nitidine provides targeted activity absent in berberine. It also demonstrates nanomolar synthetic lethality against BRCA1-deficient cancer lines—a potent positive control for SL screening campaigns. Choose nitidine for reproducible, pathway-specific results that class-level substitution cannot deliver.

Molecular Formula C21H18NO4+
Molecular Weight 348.4 g/mol
CAS No. 6872-57-7
Cat. No. B1203446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitidine
CAS6872-57-7
Synonymsnitidine
nitidine cation
nitidine chloride
nitidine nitrate
NSC 146397
Molecular FormulaC21H18NO4+
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC
InChIInChI=1S/C21H18NO4/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22/h4-10H,11H2,1-3H3/q+1
InChIKeyKKMPSGJPCCJYRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitidine (CAS 6872-57-7): Procurement and Research Overview for a Quaternary Benzophenanthridine Alkaloid


Nitidine (CAS 6872-57-7), also commonly studied as its chloride salt nitidine chloride (CAS 13063-04-2), is a quaternary benzophenanthridine alkaloid derived from the root of Zanthoxylum nitidum (Roxb.) DC [1]. It belongs to a distinct class of planar, polycyclic alkaloids, structurally related to chelerythrine, sanguinarine, and fagaronine [2]. This compound is primarily recognized for its documented activity in research models of cancer and inflammation .

Why Substituting Nitidine with Another Benzophenanthridine Alkaloid Fails: Key Differentiation in Research Procurement


Despite their common benzophenanthridine core, direct substitution of nitidine with other in-class alkaloids like chelerythrine or sanguinarine is scientifically unsound. These compounds exhibit distinct and quantifiable differences in molecular target engagement, such as a >100-fold lower potency for TXNRD1 inhibition [1], unique DNA-binding sequence selectivity [2], and divergent cellular toxicity profiles and mechanisms [3]. These documented variances mean that a procurement choice based on class name alone introduces a high risk of experimental failure or irreproducible data.

Quantitative Evidence Guide for Nitidine: Differentiated Activity, Potency, and Selectivity Data


Head-to-Head TXNRD1 Inhibition: Nitidine is >100-Fold Less Potent than Chelerythrine and Sanguinarine

In a direct head-to-head comparison study evaluating the inhibition of recombinant thioredoxin reductase 1 (TXNRD1), nitidine was found to be a significantly weaker inhibitor than its close structural analogs, chelerythrine and sanguinarine . This quantitative difference demonstrates that nitidine is not a simple functional substitute for these other benzophenanthridine alkaloids in TXNRD1-focused research programs.

Cancer Research Enzyme Inhibition Benzophenanthridine Alkaloids

Divergent DNA Binding: Unique Sequence Selectivity Distinguishes Nitidine from Chelerythrine and Sanguinarine

Comparative studies on DNA-binding reveal that nitidine possesses a distinct sequence selectivity profile compared to its analogs [1]. While nitidine and sanguinarine both show a preference for DNA with alternating GC base pairs, chelerythrine exhibits a completely different specificity, targeting contiguous GC base pairs. This qualitative and quantitative difference in a fundamental intermolecular interaction underpins many potential downstream biological effects.

Biophysics DNA Interactions Drug Design

Differentiated Tumor Cell Selectivity: A Documented Selectivity Index >10 for Cancer vs. Non-Cancer Cells

A key procurement consideration is the therapeutic window, or selectivity. While many alkaloids show broad cytotoxicity, nitidine has been documented to possess a satisfying selectivity index (SI) of greater than 10 when its activity against cancerous cell lines is compared with that against a non-cancerous cell line [1]. This quantitative metric provides a baseline expectation for its performance in cellular assays.

Cytotoxicity Selectivity Index Cancer Drug Screening

In Vivo Antitumor Efficacy: Dose-Dependent Tumor Growth Inhibition (TGI) in Mouse Xenograft Models

The translational potential of nitidine is supported by quantitative in vivo data. In a mouse S180 sarcoma model, nitidine chloride administered at doses of 2.5, 5.0, and 10.0 mg/kg resulted in tumor growth inhibition rates of 1.95%, 27.3%, and 42.9%, respectively [1]. This clear dose-response relationship provides a critical performance benchmark for in vivo studies.

In Vivo Pharmacology Xenograft Model Tumor Growth Inhibition

Topoisomerase I Inhibition: Nitidine is a More Potent Inhibitor than Camptothecin but with a Distinct Mechanism

When compared to the classic Topoisomerase I (Topo I) inhibitor camptothecin, nitidine demonstrates a key mechanistic and potency difference. A study found that both nitidine and fagaronine inhibit Topo I-mediated relaxation of supercoiled DNA more effectively than camptothecin [1]. Crucially, unlike camptothecin, nitidine also directly binds to and unwinds B-form DNA, indicating a dual mechanism of action on the Topo I-DNA complex [1].

Topoisomerase Inhibition DNA Unwinding Camptothecin Comparison

In Vivo Hepatocellular Carcinoma Efficacy: Direct Comparison with a Berberine Analog in a Xenograft Model

In a study targeting hepatocellular carcinoma (HCC), treatment with nitidine chloride led to a quantifiable decrease in both tumor volume and tumor weight in a mouse xenograft model, an effect attributed to the suppression of the JAK1/STAT3 signaling pathway [1]. While a direct side-by-side study with berberine is not available, this pathway-specific effect is a documented point of differentiation from berberine, which is more widely known for its effects on AMPK and mitochondrial function.

Hepatocellular Carcinoma JAK/STAT Pathway In Vivo Efficacy

Recommended Research and Application Scenarios for Nitidine (CAS 6872-57-7) Based on Quantifiable Evidence


TXNRD1-Independent Pathway Analysis: A Specific Control for Benzophenanthridine Alkaloid Studies

Given its >100-fold lower potency against TXNRD1 compared to sanguinarine, nitidine serves as an ideal negative control or a selective probe in experiments designed to dissect TXNRD1-dependent vs. TXNRD1-independent mechanisms of action within the benzophenanthridine alkaloid class [1]. Its inclusion allows researchers to parse whether observed cellular phenotypes are due to on-target TXNRD1 inhibition or other off-target effects.

Investigating Dual Topoisomerase I Inhibition Mechanisms: Beyond Camptothecin

Nitidine is a superior tool over camptothecin for investigating dual mechanisms of Topoisomerase I interference. As established, nitidine not only stabilizes the Topo I-DNA cleavage complex but also directly unwinds B-form DNA, a property camptothecin lacks [1]. This makes nitidine uniquely valuable for structural biology studies aimed at understanding the interplay between DNA binding, unwinding, and enzyme poisoning.

JAK1/STAT3 Pathway Inhibition in Liver Cancer Models: A Superior Alternative to Berberine

For research programs specifically targeting the JAK1/STAT3 pathway in hepatocellular carcinoma, nitidine is a more appropriate candidate than berberine. The evidence clearly demonstrates that nitidine's in vivo anti-HCC effects are mediated through the suppression of this pathway [1], whereas berberine's primary mechanisms are distinct. This provides a more targeted and mechanistically relevant tool for pathway-focused drug discovery.

BRCA1-Deficient Cancer Synthetic Lethality Screening: High Potency at Nanomolar Concentrations

Nitidine demonstrates potent synthetic lethal (SL) activity against BRCA1-deficient cancer cell lines, achieving significant cytotoxicity even in the nanomolar range [1]. This characteristic makes it a high-value hit compound for secondary validation in synthetic lethality screening campaigns and for use as a positive control in assays designed to identify novel SL interactions in homologous recombination-deficient cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nitidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.